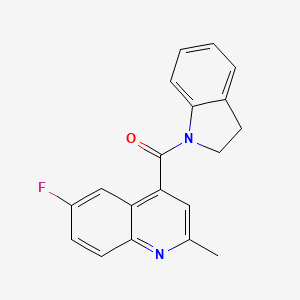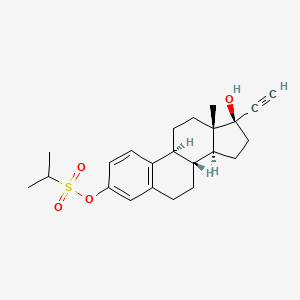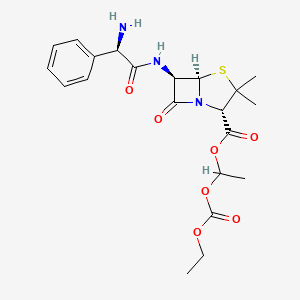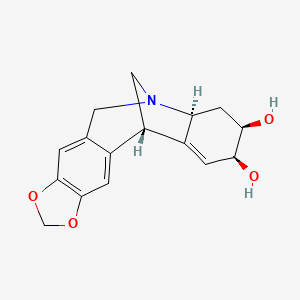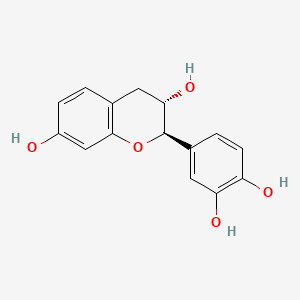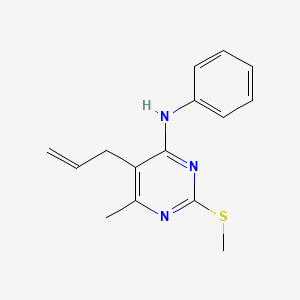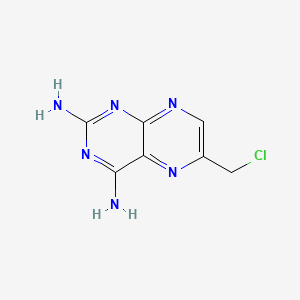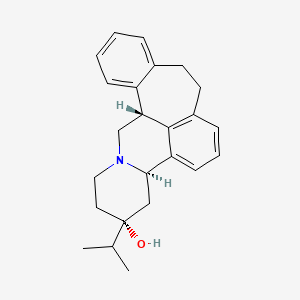
Dexclamol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexclamol is a benzocycloheptapyridoisoquinolinol derivative known for its neuroleptic properties. It has been studied for its effects on catecholamine metabolism and its stereochemical specificity in antagonizing central adrenergic receptors . This compound exists in different enantiomeric forms, with the (+)-dexclamol enantiomer being bioactive and exhibiting significant neuroleptic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dexclamol hydrochloride, specifically the (+)-3S,4aS,13bS-2,3,4,4a,8,9,13b,14-octahydro-3-isopropyl-1H-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol, can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-purity raw materials, controlled reaction conditions, and efficient separation techniques to isolate the desired enantiomer. The solubility of this compound hydrochloride in water is a critical factor in its formulation, with the (+)-dexclamol enantiomer exhibiting higher solubility compared to the racemic mixture .
Analyse Chemischer Reaktionen
Types of Reactions
Dexclamol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with altered pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with potentially different pharmacological profiles.
Wissenschaftliche Forschungsanwendungen
Dexclamol has been extensively studied for its neuroleptic properties and its effects on catecholamine metabolism . Its applications in scientific research include:
Chemistry: this compound serves as a model compound for studying stereochemical specificity and receptor interactions.
Biology: It is used to investigate the mechanisms of neurotransmitter regulation and receptor antagonism.
Medicine: this compound is explored for its potential therapeutic applications in treating neurological disorders and psychiatric conditions.
Wirkmechanismus
Dexclamol exerts its effects by antagonizing central adrenergic receptors, specifically targeting dopamine and norepinephrine receptors . The (+)-dexclamol enantiomer increases dopamine turnover without affecting norepinephrine turnover at lower doses, while higher doses affect both neurotransmitters . This stereochemical specificity highlights the importance of the molecular configuration in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Dexclamol is compared with other neuroleptic agents such as droperidol and fluphenazine . Similar compounds include:
Butaclamol: Another benzocycloheptapyridoisoquinoline derivative with neuroleptic properties.
Droperidol: A potent neuroleptic agent with a shorter duration of action compared to this compound.
Fluphenazine: A neuroleptic agent with a slower onset and longer duration of activity compared to this compound.
This compound’s uniqueness lies in its stereochemical specificity and its ability to selectively affect dopamine and norepinephrine turnover, making it a valuable compound for neuropharmacological research.
Eigenschaften
CAS-Nummer |
52340-25-7 |
|---|---|
Molekularformel |
C24H29NO |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
(1R,6R,8R)-6-propan-2-yl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C24H29NO/c1-16(2)24(26)12-13-25-15-21-19-8-4-3-6-17(19)10-11-18-7-5-9-20(23(18)21)22(25)14-24/h3-9,16,21-22,26H,10-15H2,1-2H3/t21-,22-,24-/m1/s1 |
InChI-Schlüssel |
UPMOVJBGNREKJV-CQOQZXRMSA-N |
Isomerische SMILES |
CC(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |
SMILES |
CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Kanonische SMILES |
CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Synonyme |
dexclamol dexclamol hydrochloride, (3alpha,4aalpha,13bbeta)-(+-)-isomer dexclamol hydrochloride, (3R-(3alpha,4aalpha,13bbeta))-isomer dexclamol hydrochloride, (3S-(3alpha,4aalpha,13bbeta))-isomer dexclamol, (3alpha,4aalpha,13bbeta)-(+-)-isomer dexclamol, (3R-(3alpha,4aalpha,13bbeta))-isomer dexclamol, (3S-(3alpha,4aalpha,13bbeta))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



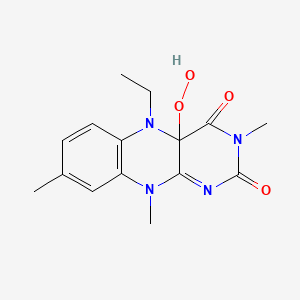
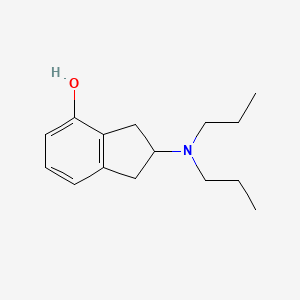
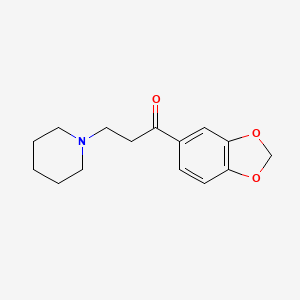
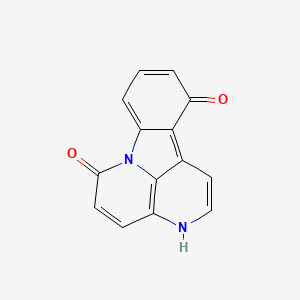
![4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1208194.png)
![5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1208196.png)
![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)
